Bauerenyl acetate Bauerenyl acetate Bauerenyl acetate belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. Bauerenyl acetate exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, bauerenyl acetate is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, bauerenyl acetate can be found in fruits. This makes bauerenyl acetate a potential biomarker for the consumption of this food product.
Brand Name: Vulcanchem
CAS No.: 17020-04-1
VCID: VC21364634
InChI: InChI=1S/C32H52O2/c1-20-12-15-29(6)18-19-31(8)24-10-11-25-28(4,5)26(34-22(3)33)14-16-30(25,7)23(24)13-17-32(31,9)27(29)21(20)2/h10,20-21,23,25-27H,11-19H2,1-9H3
SMILES: CC1CCC2(CCC3(C4=CCC5C(C(CCC5(C4CCC3(C2C1C)C)C)OC(=O)C)(C)C)C)C
Molecular Formula: C32H52O2
Molecular Weight: 468.8 g/mol

Bauerenyl acetate

CAS No.: 17020-04-1

Cat. No.: VC21364634

Molecular Formula: C32H52O2

Molecular Weight: 468.8 g/mol

* For research use only. Not for human or veterinary use.

Bauerenyl acetate - 17020-04-1

Specification

CAS No. 17020-04-1
Molecular Formula C32H52O2
Molecular Weight 468.8 g/mol
IUPAC Name (4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,7,8,9,10,11,12,12a,13,14,14a-tetradecahydro-1H-picen-3-yl) acetate
Standard InChI InChI=1S/C32H52O2/c1-20-12-15-29(6)18-19-31(8)24-10-11-25-28(4,5)26(34-22(3)33)14-16-30(25,7)23(24)13-17-32(31,9)27(29)21(20)2/h10,20-21,23,25-27H,11-19H2,1-9H3
Standard InChI Key DTHUXXMWYWKQKX-UHFFFAOYSA-N
Isomeric SMILES C[C@@H]1CC[C@@]2(CC[C@@]3(C4=CC[C@@H]5[C@@]([C@H]4CC[C@]3([C@@H]2[C@H]1C)C)(CC[C@@H](C5(C)C)OC(=O)C)C)C)C
SMILES CC1CCC2(CCC3(C4=CCC5C(C(CCC5(C4CCC3(C2C1C)C)C)OC(=O)C)(C)C)C)C
Canonical SMILES CC1CCC2(CCC3(C4=CCC5C(C(CCC5(C4CCC3(C2C1C)C)C)OC(=O)C)(C)C)C)C
Appearance Powder
Melting Point 290 - 292 °C

Introduction

Chemical Structure and Properties

Molecular Structure

Bauerenyl acetate has the molecular formula C32H52O2 with a molecular weight of approximately 468.8 g/mol . The compound features a pentacyclic triterpene skeleton of the bauerene type with an acetate group attached to the C-3 position . The basic skeletal structure consists of five fused rings with multiple methyl substituents.

Physical and Chemical Properties

While specific physical property data is limited in the literature, bauerenyl acetate is generally described as having the following characteristics:

  • State: Typically a colorless to pale yellow substance

  • Storage conditions: Best preserved at temperatures below -15°C

  • Commercial purity: Available at 90-99% purity for research purposes

Spectroscopic Characteristics

Spectroscopic data, particularly 13C-NMR, has been crucial in elucidating the structure of bauerenyl acetate. Published literature has noted some inconsistencies in previous spectral assignments. A comparative study published in the Journal of Pharmaceutical Bulletin revealed that some carbon assignments in the 13C-NMR spectrum of bauerenyl acetate reported in earlier literature were incorrect .

The study specifically pointed out that the chemical shifts of C-28 and C-20 were incorrectly assigned in previous literature. According to the corrected data, the chemical shifts of C-28 and C-20 should be assigned to δ 38.0 and 32.0, respectively . This correction is significant for accurate structural characterization of bauerenyl acetate and related compounds.

Table 1: Selected 13C-NMR Chemical Shifts of Bauerenyl Acetate

Carbon PositionChemical Shift (δ)
C-172.5
C-2032.0
C-2838.0

Data compiled from spectroscopic studies

Natural Sources and Occurrence

Plant Sources

Bauerenyl acetate has been identified in several plant species across different families. According to documented sources, the compound has been found in:

  • Picris hieracioides

  • Stevia salicifolia

  • Taraxacum officinale (dandelion)

  • Root bark of Ulmus pumila L.

These plants have traditionally been used in various folk medicine systems, which has prompted investigation into their chemical constituents, including bauerenyl acetate.

Biosynthesis

As a triterpenoid, bauerenyl acetate is biosynthesized in plants through the isoprenoid pathway. The basic triterpene skeleton is formed through cyclization of squalene or oxidosqualene, followed by various modifications including oxidation, reduction, and acetylation reactions. The specific acetylation of bauerenol to form bauerenyl acetate is part of the plant's secondary metabolism .

Synthesis and Production

Synthetic Routes

The primary synthetic route to bauerenyl acetate involves the acetylation of bauerenol, which is a triterpenoid alcohol. The acetylation reaction typically employs acetic anhydride as the acetylating agent and a catalyst such as pyridine. The reaction is generally conducted under reflux conditions to ensure complete conversion of bauerenol to bauerenyl acetate .

The chemical reaction can be represented as:

Bauerenol + Acetic anhydride → Bauerenyl acetate + Acetic acid

Extraction and Isolation

Extraction of bauerenyl acetate from natural sources typically involves the following steps:

  • Collection and preparation of plant material

  • Solvent extraction using organic solvents like ethanol or methanol

  • Fractionation using column chromatography

  • Identification and characterization using spectroscopic methods

For research purposes, bauerenyl acetate is commercially available from chemical suppliers with purity levels ranging from 90% to 99%, typically analyzed by HPLC or GC .

Biological Activities and Pharmacological Properties

Molecular Docking Studies

Recent molecular docking studies have evaluated the binding affinity of bauerenyl acetate towards the cannabinoid type 1 receptor (CB1). In a comparative study with other triterpenes (epifriedelanol, friedelin, α-amyrin, α-amyrin acetate, and β-amyrin acetate), the binding interactions with CB1 receptors were analyzed. While friedelin, α-amyrin, and epifriedelanol showed the strongest binding affinity towards CB1, bauerenyl acetate also demonstrated some level of interaction .

CompoundRelative Binding Affinity to CB1
FriedelinStrong
α-amyrinStrong
EpifriedelanolStrong
Bauerenyl acetateModerate

Data inferred from molecular docking studies

Antimicrobial Activity

Limited studies have suggested that bauerenyl acetate may possess some antimicrobial properties, particularly against certain parasitic organisms. Further research is needed to fully characterize these activities and determine their potential therapeutic applications.

Industrial Applications

Fragrance and Flavor Industry

Bauerenyl acetate has been described as having a pleasant, fruity aroma, making it valuable in the fragrance and flavor industries. It is potentially used as a flavoring agent in food products and as a fragrance component in perfumes and cosmetics .

Research Applications

Analytical Methods for Detection and Quantification

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed for the detection and quantification of bauerenyl acetate in plant extracts and commercial products . These techniques offer high sensitivity and specificity for triterpenoid analysis.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C-NMR and 1H-NMR, plays a crucial role in the structural elucidation and confirmation of bauerenyl acetate. Mass spectrometry is also valuable for determining the molecular weight and fragmentation pattern of the compound, aiding in its identification .

Current Research Trends and Future Perspectives

Structure-Activity Relationship Studies

Current research is focused on understanding the structure-activity relationships of triterpenes including bauerenyl acetate. By correlating structural features with biological activities, researchers aim to develop more potent and selective compounds for therapeutic applications.

Research Gaps

Despite the progress made in understanding the chemistry and potential activities of bauerenyl acetate, several research gaps remain:

  • Comprehensive pharmacokinetic and pharmacodynamic studies

  • Detailed toxicological profiling

  • Clinical studies to validate therapeutic applications

  • Optimization of extraction and synthesis methods

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